Oxirane, 2-(4-methoxyphenyl)-3-phenyl- is a chemical compound characterized by the presence of an oxirane (epoxide) ring, which is a three-membered cyclic ether. Its molecular formula is with a molecular weight of approximately 226.27 g/mol. The structure features a methoxy group attached to a phenyl ring, which contributes to its unique chemical properties and reactivity. This compound is part of a broader class of compounds known as epoxides, which are known for their utility in various
The chemical reactivity of Oxirane, 2-(4-methoxyphenyl)-3-phenyl- primarily involves the oxirane ring, which can undergo several types of reactions:
These reactions are significant for synthetic organic chemistry, allowing for the generation of diverse chemical entities.
Research indicates that Oxirane, 2-(4-methoxyphenyl)-3-phenyl- may exhibit biological activities that can be explored for therapeutic applications. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further pharmacological investigation. The mechanism of action likely involves interaction with biological macromolecules through covalent bonding due to the reactive nature of the oxirane ring .
The synthesis of Oxirane, 2-(4-methoxyphenyl)-3-phenyl- can be achieved through various methods:
Oxirane, 2-(4-methoxyphenyl)-3-phenyl- has several applications across various fields:
Interaction studies involving Oxirane, 2-(4-methoxyphenyl)-3-phenyl- focus on its reactivity with biological targets. The compound's mechanism typically involves forming covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to various biochemical effects. Such interactions may influence cellular pathways and could be leveraged in drug design .
Several compounds share structural similarities with Oxirane, 2-(4-methoxyphenyl)-3-phenyl-, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(4-Methoxyphenyl)oxirane | Similar oxirane structure | Used as a building block in organic synthesis |
| 3-(4-Methoxyphenyl)oxiran-2-carboxylic Acid | Contains a carboxylic acid group | Exhibits potential antimicrobial properties |
| (R)-(4-Methoxyphenyl)oxirane | Chiral version of the compound | Potentially different biological activity |
| 3-(4-Methylphenyl)oxiran | Contains a methyl group instead of methoxy | Variation in reactivity and biological interactions |
These compounds highlight the versatility and reactivity associated with oxirane derivatives while showcasing the unique features of Oxirane, 2-(4-methoxyphenyl)-3-phenyl-, particularly its methoxy substitution and potential applications in medicinal chemistry.